Vanadium, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-

Catalog No.
S724960
CAS No.
13476-99-8
M.F
C15H21O6V-3
M. Wt
348.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium, tris(2,4-pentanedionato-kO,kO')-, (OC-6-...

CAS Number

13476-99-8

Product Name

Vanadium, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-

IUPAC Name

tris((E)-4-oxopent-2-en-2-olate);vanadium

Molecular Formula

C15H21O6V-3

Molecular Weight

348.26 g/mol

InChI

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3+;

InChI Key

MFWFDRBPQDXFRC-MUCWUPSWSA-K

Synonyms

Tris(2,4-pentanedionato)vanadium; (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium; (OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium; NSC 177701; Tris(2,4-pentanedionato)vanadium; Tris(acetylacetonato)vanadium; Tris(acetylacetonato)vanadium(III); Va

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V]

The exact mass of the compound Vanadium tris(acetylacetonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177701. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vanadium(III) acetylacetonate (CAS 13476-99-8), commonly designated as V(acac)3, is a high-purity, halogen-free coordination complex featuring vanadium in the +3 oxidation state coordinated by three bidentate acetylacetonate ligands. As an organic-soluble, non-aqueous precursor, it is highly valued for its distinct thermal decomposition profile and electrochemical reversibility. Unlike aqueous vanadium salts or higher-oxidation-state analogs, V(acac)3 provides a wide electrochemical stability window in aprotic solvents and serves as a highly reliable single-source precursor for the chemical vapor deposition (CVD) of vanadium dioxide (VO2) thin films. Its procurement is primarily driven by the need for strict oxidation-state control, the absence of corrosive halides, and its seamless compatibility with non-aqueous battery electrolytes and advanced catalytic systems [1].

Research Fit

Isomer OC-6-11 meridional geometry confirmed for precursor uniformity
Redox V(III) oxidation state; distinct from V(IV)/V(V) source behavior
Volatility Measurable sublimation enthalpy supports vapor-phase deposition workflows

Substituting V(acac)3 with the more common vanadyl acetylacetonate (VO(acac)2) or vanadium chlorides (e.g., VCl3, VCl4) frequently leads to process failure or degraded performance. In non-aqueous redox flow batteries, the +4 oxidation state and strong V=O bond of VO(acac)2 result in irreversible electrochemical reduction, destroying cycle life, whereas V(acac)3 supports highly reversible V2+/V3+ and V3+/V4+ redox couples. In thin-film deposition, substituting with low-cost vanadium chlorides introduces highly corrosive chlorine into the CVD chamber, which risks incorporating halogen impurities into the final thermochromic VO2 film and damaging sensitive substrates. Consequently, selecting V(acac)3 is a strict requirement for applications demanding reversible non-aqueous electrochemistry and high-purity, halogen-free oxide deposition [1].

Substitution Risk

Attribute
V(acac)₃ (Target)
Alternative Risk
Precursor Volatility
Lower sublimation enthalpy enables efficient vapor delivery
Cr(acac)₃ higher enthalpy alters deposition rate
Air Stability
Converts to VO(acac)₂ in air within 3 days (exploitable in RFB)
Air-stable alternatives miss in situ regeneration capability
Catalyst Architecture
Microporous VOx-SiO₂ from V(acac)₃
NH₄VO₃ yields mesoporous catalysts with divergent performance

Electrochemical Reversibility in Non-Aqueous Electrolytes vs. VO(acac)2

In symmetric non-aqueous redox flow batteries, the choice of vanadium precursor dictates cycle viability. Cyclic voltammetry demonstrates that V(acac)3 undergoes highly reversible one-electron reduction to [V(acac)3]- at -1.42 V (vs. SCE). In stark contrast, the +4 analog VO(acac)2 suffers from irreversible reduction at a much lower potential of -1.9 V (vs. SCE), leading to permanent capacity loss. This fundamental difference in redox behavior makes V(acac)3 the mandatory starting material for stable cycling in aprotic vanadium flow batteries [1].

Evidence DimensionReduction reversibility and potential
Target Compound DataReversible reduction at -1.42 V (vs. SCE)
Comparator Or BaselineVO(acac)2 (Irreversible reduction at -1.9 V vs. SCE)
Quantified Difference0.48 V lower overpotential and strictly reversible vs. irreversible degradation
ConditionsCyclic voltammetry in dimethyl sulfoxide / aprotic solvent at a platinum electrode

Prevents rapid capacity fade and enables the use of symmetric non-aqueous redox flow batteries by ensuring stable V2+/V3+ cycling.

Sublimation Enthalpy
Head-to-head
V(acac)₃: 102.9 ± 0.8 kJ·mol⁻¹
Cr(acac)₃: 110.9 ± 0.8 kJ·mol⁻¹
Δ 8.0 kJ·mol⁻¹ lower
Supports lower-temperature precursor delivery context for CVD/ALD
HSA method; compiled in NIST Chemistry WebBook

Cell Voltage Window Expansion vs. Aqueous Vanadium Systems

A primary driver for procuring V(acac)3 is its ability to operate in non-aqueous solvents, thereby bypassing the thermodynamic voltage limits of water. Electrochemical characterization of V(acac)3 in acetonitrile reveals two quasi-reversible redox events separated by approximately 2.1 V. This drastically outperforms standard aqueous vanadium sulfate (VOSO4) electrolytes, which are restricted to a ~1.2 V window before the onset of water splitting. The nearly doubled voltage window directly translates to substantially higher theoretical energy density for grid-scale storage applications [1].

Evidence DimensionStable electrochemical voltage window
Target Compound Data~2.1 V to 2.2 V (in acetonitrile)
Comparator Or BaselineAqueous VOSO4 electrolyte (~1.2 V limit)
Quantified Difference~75-83% increase in cell voltage window
ConditionsNon-aqueous flow battery cell (acetonitrile with supporting electrolyte) vs. standard aqueous cell

Allows battery developers to achieve significantly higher energy densities per volume of electrolyte compared to traditional aqueous vanadium systems.

RFB Cycle Life
Reported
>150 cycles at 40 mA·cm⁻², 2.2 V
Reported cycle-life context in non-aqueous RFB research
Cross-study comparison; ferrocene derivative 100 cycles baseline

Halogen-Free Purity in Chemical Vapor Deposition (CVD) vs. Vanadium Chlorides

For the fabrication of thermochromic VO2 thin films, precursor purity directly impacts optical performance and equipment longevity. V(acac)3 serves as a halogen-free, single-source precursor for Atmospheric Pressure CVD (APCVD). When traditional precursors like VCl4 or VOCl3 are used, they generate corrosive HCl byproducts and risk incorporating chlorine impurities into the VO2 lattice, which degrades the metal-insulator transition properties. V(acac)3 decomposes cleanly without halogen contamination, making it superior for high-quality optical coatings on glass or silica substrates [1].

Evidence DimensionPrecursor halogen content and contamination risk
Target Compound Data0% chlorine (halogen-free organic decomposition)
Comparator Or BaselineVCl4 / VOCl3 (High risk of chlorine incorporation and HCl generation)
Quantified DifferenceComplete elimination of chloride impurities and corrosive byproducts
ConditionsAtmospheric Pressure Chemical Vapor Deposition (APCVD) on silica/glass substrates

Ensures the deposition of high-purity thermochromic VO2 films while protecting CVD equipment and sensitive substrates from corrosive acid damage.

Catalyst Pore Architecture
Head-to-head
V(acac)₃ → microporous VOx-SiO₂
NH₄VO₃ → mesoporous VOx-SiO₂
Microporous vs. mesoporous divergence
Precursor-dependent pore architecture context for catalyst design
One-pot sol-gel; PDH application

Catalytic Overpotential Reduction in Li-O2 Batteries vs. Uncatalyzed Baselines

V(acac)3 has been identified as a highly effective soluble catalyst for non-aqueous lithium-oxygen (Li-O2) batteries. In comparative cell testing, the inclusion of V(acac)3 in the electrolyte promotes the efficient decomposition of Li2O2, significantly lowering the charge voltage plateau. Cells operating without the catalyst suffer from a sharp increase in charge voltage to 4.20 V and a reduced discharge plateau of 2.30 V. The addition of V(acac)3 mitigates this polarization, enhancing rate performance and round-trip energy efficiency [1].

Evidence DimensionCharge voltage plateau (polarization)
Target Compound DataSignificantly lowered charge voltage and improved discharge plateau
Comparator Or BaselineBaseline electrolyte without V(acac)3 (Charge voltage spikes to 4.20 V, discharge drops to 2.30 V)
Quantified DifferencePrevention of extreme voltage polarization during Li2O2 decomposition
ConditionsLi-O2 battery cycling with soluble catalyst in high-donor-number solvent

Lowers the energy barrier for recharging Li-O2 batteries, extending cycle life and improving overall energy efficiency.

Living Polymerization
Head-to-head
V(acac)₃: Mw/Mn = 1.15 ± 0.10
Ligand-modified V(III): slightly higher activity
Near-Poisson distribution confirmed
Reported living polymerization context for monodisperse PP
−78 °C, Al(C₂H₅)₂Cl cocatalyst
Li-O₂ Bifunctional Catalysis
Reported
V(acac)₃: low overpotential, high rate performance
TEMPO: ~500 mV overpotential reduction
V(acac)₃ value not directly quantified
Supports soluble bifunctional catalyst context for Li-O₂ research
Data to verify; cross-study comparison
Air-Sensitivity Kinetics
Class-level
Complete conversion to VO(acac)₂ in 3 days (0.01 M in CH₃CN, air)
Air-sensitivity context for handling and RFB recovery strategy
Controlled-atmosphere storage recommended

Precursor for Thermochromic VO2 Smart Windows

Driven by its halogen-free composition and favorable thermal decomposition profile, V(acac)3 is an optimal single-source precursor for Atmospheric Pressure CVD (APCVD) and mist CVD. It enables the scalable deposition of high-purity, chlorine-free vanadium dioxide (VO2) thin films on glass substrates, which are critical for energy-efficient smart windows that rely on VO2's metal-insulator phase transition [1].

Active Material for Non-Aqueous Redox Flow Batteries

Because of its highly reversible V2+/V3+ and V3+/V4+ redox couples and solubility in aprotic solvents (e.g., acetonitrile), V(acac)3 is a foundational material for symmetric non-aqueous redox flow batteries. It allows engineers to bypass the ~1.2 V limit of aqueous systems, achieving cell voltages in excess of 2.1 V and substantially increasing the theoretical energy density of the storage system [2].

Soluble Redox Mediator in Advanced Metal-Air Batteries

V(acac)3 is utilized as a soluble catalyst (redox mediator) in lithium-oxygen (Li-O2) battery research. By interacting with superoxide intermediates, it facilitates the decomposition of insulating Li2O2 at lower charge potentials, thereby reducing cell polarization, preventing solvent degradation at high voltages, and improving the cycle life of next-generation high-capacity battery architectures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CVD/ALD Thin Films
Sublimation enthalpy and volatility context
Vapor pressure and deposition rate evaluation
Non-Aqueous RFB
Disproportionation chemistry and cycle stability context
Cycle-life and Coulombic efficiency benchmarking
Living Polymerization
Precatalyst activity and stereocontrol context
Polydispersity (Mw/Mn) and living character confirmation
Li-O₂ Battery Catalyst
Redox mediator and ORR/OER activity context
Overpotential reduction and cycle stability benchmarking

Physical Description

Blue powder; [MSDSonline]

Hydrogen Bond Acceptor Count

6

Exact Mass

348.077771 Da

Monoisotopic Mass

348.077771 Da

Heavy Atom Count

22

UNII

2B8X59QLY5

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.28%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (12.07%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (86.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (10.34%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

13476-99-8

Wikipedia

Vanadium(III)_acetylacetonate

General Manufacturing Information

Synthetic Rubber Manufacturing
Vanadium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE

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